molecular formula C3H3Cl3O B1593599 Propanoyl chloride, 2,2-dichloro- CAS No. 26073-26-7

Propanoyl chloride, 2,2-dichloro-

Cat. No. B1593599
CAS RN: 26073-26-7
M. Wt: 161.41 g/mol
InChI Key: IPKCHUGFUGHNRZ-UHFFFAOYSA-N
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Description

Propanoyl chloride, 2,2-dichloro-, also known as 2,2-dichloropropanoyl chloride, is an organic compound with the formula C3H3Cl3O . It is a colorless, volatile liquid that is used as a reagent in organic synthesis.


Synthesis Analysis

Propanoyl chloride, 2,2-dichloro-, can be synthesized by the reaction between propanoic acid and thionyl chloride. The reaction is exothermic and releases hydrochloric acid as a byproduct.


Molecular Structure Analysis

The molecular structure of Propanoyl chloride, 2,2-dichloro- is represented by the formula C3H3Cl3O . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Propanoyl chloride, 2,2-dichloro-, is a reactive compound, which can react with water and alcohols to produce propanoic acid and hydrochloric acid .


Physical And Chemical Properties Analysis

Propanoyl chloride, 2,2-dichloro-, has a boiling point of 128.3±20.0 °C at 760 mmHg . It is soluble in many organic solvents, including alcohols, ethers, and chlorinated hydrocarbons . Its density is 1.354 g/mL at 25°C .

Scientific Research Applications

Kinetics and Catalytic Processes

  • Kinetic Studies in Chlorination : Research by Mäki-Arvela, Salmi, and Paatero (1995) focused on the chlorination kinetics of propanoic acid, where propanoyl chloride is a key intermediate. The study provides valuable insights into the autocatalytic kinetics of chlorinated compounds like 2,2-dichloropropanoyl chloride (Mäki-Arvela, Salmi, & Paatero, 1995).

  • Catalysis in Selective Chlorination : Another study by Maki-Arvela, Salmi, Paatero, and Sjöholm (1995) delved into the selective chlorination of propanoic acid, emphasizing the role of propanoyl chloride in catalysis and the formation of dichloropropanoic acids (Maki-Arvela, Salmi, Paatero, & Sjöholm, 1995).

Environmental and Analytical Chemistry

  • Analytical Detection Methods : Lee, Chiu, and Dou (2007) developed a method for detecting chlorinated compounds in aqueous matrices, which could be applicable to substances like 2,2-dichloropropanoyl chloride in environmental and food safety contexts (Lee, Chiu, & Dou, 2007).

  • Photocatalytic Degradation Studies : Research by Nikolaki and Philippopoulos (2007) on the photochemical degradation of 1,3-dichloro-2-propanol in aqueous solutions provides insights into the environmental degradation pathways of chlorinated compounds like 2,2-dichloropropanoyl chloride (Nikolaki & Philippopoulos, 2007).

Biosensor Technology

  • Biosensor Applications : De La Franier, Jankowski, and Thompson (2017) described the synthesis of a trichlorosilyl-based monolayer using compounds like 3-(3-(trichlorosilyl)propoxy)propanoyl chloride, showing potential applications in biosensor technology (De La Franier, Jankowski, & Thompson, 2017).

Biodegradation and Environmental Microbiology

  • Biodegradation Research : The study of a Pseudomonas sp. capable of degrading 2,3-dichloro-1-propanol by Kasai, Tsujimura, Unoura, and Suzuki(1990) offers valuable insights into the microbial degradation of chlorinated compounds, relevant to understanding the environmental fate of substances like 2,2-dichloropropanoyl chloride (Kasai, Tsujimura, Unoura, & Suzuki, 1990).

Chemical Synthesis and Characterization

  • Synthesis of Novel Compounds : The work by El-ziaty et al. (2012) on synthesizing new 2-propenoyl amide and ester derivatives provides insights into the chemical versatility and potential applications of chlorinated acyl chlorides in the creation of new chemical entities (El-ziaty et al., 2012).

  • Thermal Decomposition Studies : Allen and Russell (2004) investigated the thermal decomposition of various acyl chlorides, including propanoyl chloride. This research is crucial for understanding the stability and decomposition pathways of chlorinated acyl chlorides (Allen & Russell, 2004).

Toxicology and Safety

  • Genotoxicity Studies : The genotoxicity of 1,3-dichloro-2-propanol was studied by Hahn, Eder, and Deininger (1991), providing insights into the toxicological aspects of chlorinated propanols, which is relevant for understanding the safety profile of related compounds like 2,2-dichloropropanoyl chloride (Hahn, Eder, & Deininger, 1991).

Chemical Engineering and Process Optimization

  • Microreactor Studies for Chemical Processes : The research by Zhang, Lu, Jin, Wang, and Luo (2012) on the kinetics of dehydrochlorination of dichloropropanol in a microreactor provides insights into process optimization for reactions involving chlorinated compounds (Zhang, Lu, Jin, Wang, & Luo, 2012).

Safety And Hazards

Propanoyl chloride, 2,2-dichloro-, is highly flammable and toxic if inhaled . It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

2,2-dichloropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3O/c1-3(5,6)2(4)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKCHUGFUGHNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871353
Record name 2,2-Dichloropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoyl chloride, 2,2-dichloro-

CAS RN

26073-26-7
Record name Propanoyl chloride, 2,2-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026073267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dichloropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DR Lide, GWA Milne - 1994 - books.google.com
Names, Synonyms, and Structures of Organic Compounds provides critical information on the identity of chemicals and allows easy cross referencing among the diverse nomenclatures …
Number of citations: 5 books.google.com
IE Leigh - ASTM Special Technical Publication, 1996 - books.google.com
Methods have been developed to allow rapid screening of insulation samples for formaldehyde emission under conditions of controlled temperature and relative humidity. Cored …
Number of citations: 5 books.google.com
PEG Leonards, C Kwadijk, SH Brandsma… - 2005 - library.wur.nl
Baggerslib wordt momenteel niet alleen chemisch maar ook biologisch met bioassays beoordeeld. Een van de gebruikte assays is de DR-CALUX die reageert op verbindingen met een …
Number of citations: 6 library.wur.nl

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